5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone
CAS No.: 872573-93-8
Cat. No.: VC14480118
Molecular Formula: C18H13N3OS2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 872573-93-8 |
---|---|
Molecular Formula | C18H13N3OS2 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | 5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22) |
Standard InChI Key | XOLMRFUGOINFDQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (5E)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one . Its molecular formula is C₁₈H₁₃N₃OS₂, with a molecular weight of 351.4 g/mol . The structure integrates a quinoline moiety, a thiophene ring, and a thiazolone core, forming a planar conformation critical for kinase binding (Fig. 1).
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃N₃OS₂ |
Molecular Weight | 351.4 g/mol |
SMILES Notation | C1=CC2=C(C=CC(=C2)/C=C/3\C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
InChI Key | XOLMRFUGOINFDQ-MHWRWJLKSA-N |
Stereoelectronic Properties
The E-isomer dominates due to conjugation stabilization between the quinoline methylidene and thiazolone carbonyl groups . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, favoring interactions with the hydrophobic ATP-binding pocket of CDK1.
Pharmacological Profile and Mechanism of Action
CDK1 Inhibition and Cell Cycle Arrest
RO-3306 reversibly inhibits CDK1 (IC₅₀ = 35 nM) by competing with ATP binding, inducing G2/M arrest . In AsPC-1 pancreatic adenocarcinoma cells, 6 μM RO-3306 achieved >90% G2/M synchronization after 20 hours, outperforming nocodazole in purity (92% vs. 78%) and post-treatment viability (88% vs. 62%) .
Table 2: Comparative Efficacy in Cell Synchronization
Metric | RO-3306 (6 μM) | Nocodazole (100 ng/mL) |
---|---|---|
Mitotic Purity | 92% | 78% |
Post-Sync Viability | 88% | 62% |
Clonogenic Survival | 75% | 41% |
Selectivity and Off-Target Effects
Research Applications in Oncology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume